3-(cinnamylthio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
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Overview
Description
7-(4-FLUOROPHENYL)-3-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE is a complex heterocyclic compound that features an imidazo[2,1-c][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-FLUOROPHENYL)-3-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
7-(4-FLUOROPHENYL)-3-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
7-(4-FLUOROPHENYL)-3-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-(4-FLUOROPHENYL)-3-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity or signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their versatility in organic synthesis and pharmaceutical applications.
Imidazo[1,2-a]pyrazines: Used in drug development due to their multifarious biological activities.
Imidazo[1,5-a]pyridines: Noted for their unique chemical structure and versatility in various research areas.
Uniqueness
7-(4-FLUOROPHENYL)-3-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE stands out due to its specific substitution pattern and the presence of both fluorophenyl and phenylprop-2-en-1-ylsulfanyl groups. These features contribute to its unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H17FN4S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-3-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C19H17FN4S/c20-16-8-10-17(11-9-16)23-12-13-24-18(23)21-22-19(24)25-14-4-7-15-5-2-1-3-6-15/h1-11H,12-14H2/b7-4+ |
InChI Key |
JELHXTIFAGIVDM-QPJJXVBHSA-N |
Isomeric SMILES |
C1CN2C(=NN=C2SC/C=C/C3=CC=CC=C3)N1C4=CC=C(C=C4)F |
Canonical SMILES |
C1CN2C(=NN=C2SCC=CC3=CC=CC=C3)N1C4=CC=C(C=C4)F |
Origin of Product |
United States |
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